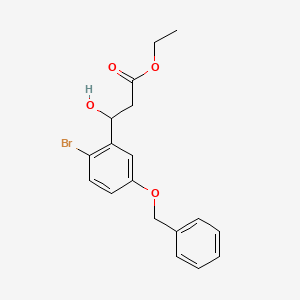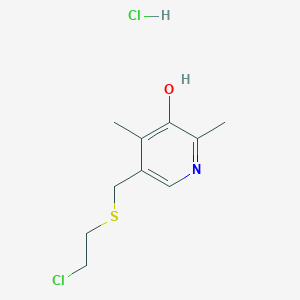
5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol is an organic compound that features a pyridine ring substituted with a hydroxyl group, two methyl groups, and a 2-chloroethylsulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethyl-3-hydroxypyridine with 2-chloroethylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
Oxidation: 5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-one.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of cellular processes and induce cell death, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)sulfide: Known for its use as a chemical warfare agent, it shares the chloroethylsulfanyl group but lacks the pyridine ring and hydroxyl group.
2-chloro-5-{[(2-chloroethyl)sulfanyl]methyl}furan: Similar in structure but contains a furan ring instead of a pyridine ring.
Uniqueness
5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol is unique due to the presence of the pyridine ring, which imparts specific electronic and steric properties that can influence its reactivity and biological activity. The combination of the hydroxyl group and the chloroethylsulfanyl group also provides a versatile platform for further chemical modifications and functionalization.
Properties
CAS No. |
6971-66-0 |
|---|---|
Molecular Formula |
C10H15Cl2NOS |
Molecular Weight |
268.20 g/mol |
IUPAC Name |
5-(2-chloroethylsulfanylmethyl)-2,4-dimethylpyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C10H14ClNOS.ClH/c1-7-9(6-14-4-3-11)5-12-8(2)10(7)13;/h5,13H,3-4,6H2,1-2H3;1H |
InChI Key |
BCCUFGZIRVRGMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1CSCCCl)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


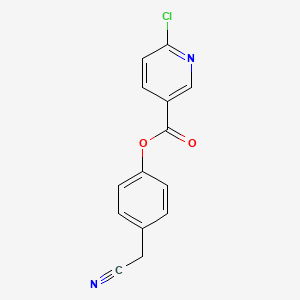
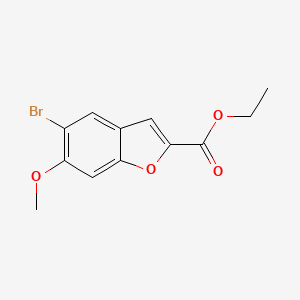
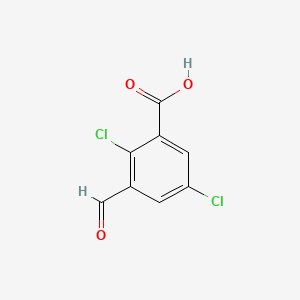
![2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride](/img/structure/B14012458.png)
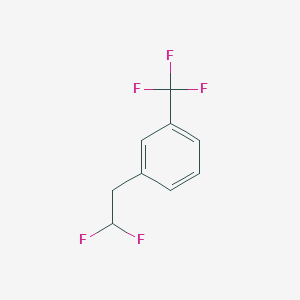
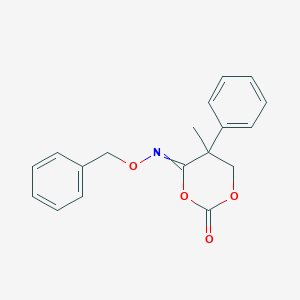
![6-[6-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]pyridin-3-yl]-N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B14012463.png)
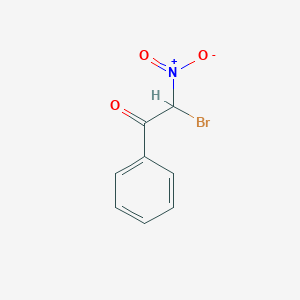
![Thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B14012470.png)
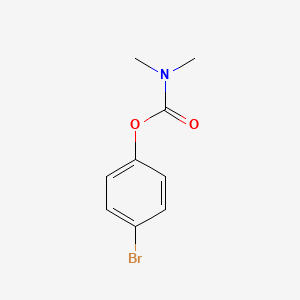
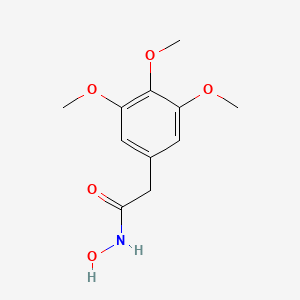
![4-Phenyl-9-oxa-2,4-diazabicyclo[4.3.0]non-10-ene-3,5-dione](/img/structure/B14012485.png)
![1-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14012507.png)
